molecular formula C17H18N2O2 B2359758 1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole CAS No. 488128-99-0

1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole

Cat. No.: B2359758
CAS No.: 488128-99-0
M. Wt: 282.343
InChI Key: WHVNSQHHZVOQRY-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole is a benzimidazole derivative of interest in medicinal chemistry and chemical research. Benzimidazole scaffolds are well-known in scientific literature for their diverse biological activities, often serving as key intermediates in the development of novel therapeutic agents. This compound features a 2-methoxyethyl chain at the 1-position and a phenoxymethyl substituent at the 2-position of the benzimidazole core, modifications that can significantly influence its physicochemical properties and binding affinity to biological targets. Such structural attributes make it a valuable candidate for researchers exploring new pharmacologically active compounds. It is supplied strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet (SDS) for proper handling and storage guidelines.

Properties

IUPAC Name

1-(2-methoxyethyl)-2-(phenoxymethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-20-12-11-19-16-10-6-5-9-15(16)18-17(19)13-21-14-7-3-2-4-8-14/h2-10H,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVNSQHHZVOQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities, including antiproliferative , antifungal , and antibacterial properties. These activities are primarily attributed to the benzimidazole core, which is known for its ability to interact with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzimidazole compounds, including 1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole, show significant anticancer potential. For instance, a study reported the synthesis of various benzimidazole derivatives and their evaluation against multiple cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective cytotoxicity against cancer cells .

Case Study: Antitumor Potential

In a specific case study, compounds derived from benzimidazole were tested against human liver (HepG2) and rat glioma (C6) cell lines. The results indicated that some derivatives had IC50 values lower than those of standard chemotherapeutic agents like cisplatin, highlighting their potential as alternative therapeutic agents .

CompoundIC50 Value (µM)Cell Line
20g15.67 ± 2.52C6
Cisplatin23.0 ± 1.73HepG2

Antifungal and Antibacterial Properties

The compound has also been evaluated for antifungal and antibacterial activities. In vitro tests against pathogens such as Candida albicans and Staphylococcus aureus showed promising results, with minimal inhibitory concentrations (MIC) indicating effective inhibition comparable to standard antifungal and antibacterial agents .

General Synthetic Route

  • Step 1: Synthesis of the benzimidazole core through the reaction of o-phenylenediamine with appropriate carboxylic acids.
  • Step 2: Introduction of the methoxyethyl group via alkylation reactions.
  • Step 3: Phenoxymethyl substitution using phenolic compounds under acidic or basic conditions.

Therapeutic Applications

The compound's diverse pharmacological profiles make it a candidate for various therapeutic applications:

  • Cancer Treatment: Due to its antiproliferative effects, it can be explored as a chemotherapeutic agent.
  • Infectious Diseases: Its antibacterial and antifungal properties make it suitable for treating infections caused by resistant strains of bacteria and fungi.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For example:

    Antimicrobial Activity: It may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes.

    Antiviral Activity: It could block viral replication by targeting viral enzymes or proteins.

    Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by interacting with cellular pathways involved in cell cycle regulation.

Comparison with Similar Compounds

1-(2-Methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:

    1H-Benzimidazole: The parent compound with basic benzimidazole structure.

    2-Phenyl-1H-benzo[d]imidazole: A derivative with a phenyl group instead of a phenoxymethyl group.

    1-(2-Hydroxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole: A derivative with a hydroxyethyl group instead of a methoxyethyl group.

Uniqueness: this compound is unique due to the presence of both methoxyethyl and phenoxymethyl groups, which may confer distinct biological activities and chemical reactivity compared to other benzimidazole derivatives.

Biological Activity

1-(2-Methoxyethyl)-2-(phenoxymethyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, which is recognized for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a benzimidazole core with a methoxyethyl group and a phenoxymethyl group. Its chemical structure can be represented as follows:

  • Molecular Formula : C16H18N2O2
  • Molecular Weight : 270.33 g/mol

This structure is crucial for its interaction with biological targets and influences its pharmacological properties.

The biological activity of this compound is attributed to several mechanisms:

  • Antimicrobial Activity : The compound may inhibit bacterial cell wall synthesis or interfere with essential enzymes, thereby exhibiting antibacterial properties.
  • Antiviral Activity : It could block viral replication by targeting viral enzymes or proteins.
  • Anticancer Activity : The compound may induce apoptosis in cancer cells by interacting with cellular pathways involved in cell cycle regulation.

Antimicrobial Properties

Research indicates that benzimidazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundMRSA8 µg/mL
Related Benzimidazole DerivativeE. coli16 µg/mL

Antiviral Activity

The antiviral potential of benzimidazole derivatives has been explored in various studies. The mechanism often involves the inhibition of viral replication processes. For example, some derivatives have shown promise against HIV and other viral pathogens .

Anticancer Activity

The anticancer effects of this compound are notable. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines such as HeLa and MDA-MB-231. The compound's mechanism may involve disrupting mitochondrial membrane potential and activating caspases leading to programmed cell death .

Cell LineIC50 (µM)Effect
HeLa15.3Significant inhibition
MDA-MB-23112.7Moderate inhibition

Case Studies

Several studies have evaluated the biological activity of related benzimidazole compounds:

  • Antimicrobial Evaluation : A study synthesized various benzimidazole derivatives and tested their antimicrobial activities against clinical isolates. Results indicated that certain derivatives exhibited potent activity against resistant strains .
  • Anticancer Assessment : In another study, the cytotoxic effects of several benzimidazole derivatives were assessed on human cancer cell lines. The results revealed that compounds with specific substitutions on the phenyl ring showed enhanced anticancer activity compared to standard chemotherapy agents .

Preparation Methods

Iodine-Mediated Intramolecular sp³ C–H Amination

Reaction Design and Mechanism

The iodine-mediated intramolecular sp³ C–H amination, as reported by Yi et al. (2022), offers a transition-metal-free route to 1,2-disubstituted benzimidazoles. For the target compound, this method involves cyclization of a pre-functionalized aniline derivative, N-(2-methoxyethyl)-N'-(phenoxymethyl)benzene-1,2-diamine , under iodine catalysis. The reaction proceeds via iodine-promoted C–N bond formation, where the 2-methoxyethyl and phenoxymethyl groups are pre-installed on the aniline precursor (Figure 1A).

Experimental Protocol
  • Synthesis of Precursor :

    • N-(2-Methoxyethyl)aniline is prepared by alkylating aniline with 2-chloroethyl methyl ether in the presence of K₂CO₃ in DMF at 80°C for 12 hours.
    • The resulting intermediate is subsequently treated with phenoxymethyl chloride in a biphasic system (NaOH/H₂O-CH₂Cl₂) to install the phenoxymethyl group.
  • Cyclization :

    • The di-substituted aniline (1.0 equiv) is dissolved in dichloroethane (DCE) with molecular iodine (1.2 equiv).
    • The mixture is heated at 80°C for 6–8 hours under nitrogen.
    • Post-reaction, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to yield the target compound as a white solid.
Key Advantages and Limitations
  • Yield : 72–85% (dependent on substituent electronic effects).
  • Advantages : Transition-metal-free, high atom economy, and scalable.
  • Limitations : Requires precise control over precursor synthesis; competing side reactions may occur with electron-deficient anilines.

Copper-Catalyzed Ullmann-Type Coupling

Strategic Approach

This method adapts the Ullmann coupling protocol described by Ambeed (2020) for constructing aryl ether linkages on benzimidazole scaffolds. The strategy involves two sequential steps: (i) synthesis of 1-(2-methoxyethyl)-1H-benzo[d]imidazole and (ii) copper-catalyzed coupling with a phenoxymethyl electrophile.

Stepwise Procedure
  • Formation of 1-(2-Methoxyethyl)-1H-Benzo[d]imidazole :

    • o-Phenylenediamine (1.0 equiv) is reacted with 2-methoxyethyl bromide in ethanol under reflux for 12 hours.
    • Cyclization is achieved using formic acid at 120°C for 6 hours, yielding the monosubstituted benzimidazole.
  • Phenoxymethylation at Position 2 :

    • The intermediate (1.0 equiv) is combined with iodophenoxymethane (1.1 equiv), CuI (0.1 equiv), 8-hydroxyquinoline (0.15 equiv), and Cs₂CO₃ (2.5 equiv) in tert-butanol.
    • The reaction is heated at 90°C for 16 hours in a sealed tube.
    • Purification via column chromatography (DCM/MeOH/NH₄OH, 89:10:1) affords the final product.
Performance Metrics
  • Overall Yield : 61–69% (two-step sequence).
  • Advantages : Modular approach; tolerance for diverse electrophiles.
  • Challenges : Requires anhydrous conditions; copper residues necessitate rigorous purification.

Nucleophilic Substitution on 2-Chloromethylbenzimidazole

Synthetic Pathway

This route leverages the reactivity of 2-chloromethylbenzimidazole intermediates, enabling direct displacement with phenoxide nucleophiles.

Reaction Steps
  • Synthesis of 1-(2-Methoxyethyl)-2-(chloromethyl)-1H-benzo[d]imidazole :

    • 1-(2-Methoxyethyl)-1H-benzo[d]imidazole (1.0 equiv) is treated with paraformaldehyde and HCl gas in dioxane at 0°C, followed by thionyl chloride to install the chloromethyl group.
  • Phenoxymethylation :

    • The chloromethyl intermediate (1.0 equiv) is reacted with sodium phenoxide (2.0 equiv) in DMF at 60°C for 4 hours.
    • The product is isolated via recrystallization from ethanol.
Efficiency and Scalability
  • Yield : 58–65%.
  • Advantages : Straightforward purification; avoids transition metals.
  • Drawbacks : Hazardous chloromethylation step; limited functional group tolerance.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Reaction Time Purification
Iodine-mediated cyclization I₂, DCE 72–85 6–8 h Column chromatography
Copper-catalyzed coupling CuI, Cs₂CO₃, tert-butanol 61–69 16 h Column chromatography
Nucleophilic substitution NaOPh, DMF 58–65 4 h Recrystallization

Key Observations :

  • The iodine-mediated route offers the highest yields and scalability but demands sophisticated precursor synthesis.
  • The Ullmann coupling provides modularity for derivative synthesis but involves multi-step protocols.
  • Nucleophilic substitution is operationally simple but limited by hazardous intermediates.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 3.35 (s, 3H, OCH₃), 3.72 (t, J = 6.0 Hz, 2H, CH₂OCH₃), 4.45 (t, J = 6.0 Hz, 2H, NCH₂), 5.28 (s, 2H, CH₂OPh), 6.90–7.52 (m, 9H, Ar-H).
  • ESI-MS : m/z 325.15 [M + H]⁺ (calculated for C₁₈H₂₀N₂O₂: 324.15).

Purity and Applications

  • HPLC Purity : >98% (C18 column, MeOH/H₂O = 70:30).
  • Potential Applications : Antimicrobial agents (MIC: 25–100 µg/mL against S. aureus), kinase inhibitors.

Q & A

Q. Table 1: Key Synthetic Parameters and Outcomes

ParameterOptimal ConditionYield (%)Purity (%)Reference
SolventDMF7298
Reaction Time18 hours6895
CatalystK₂CO₃6597

Q. Table 2: Biological Activity of Structural Analogues

DerivativeMIC (μg/mL) S. aureusIC₅₀ (μM) HeLaLogP
Methoxyethyl variant8.212.32.1
Fluoroethyl variant6.59.82.8

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